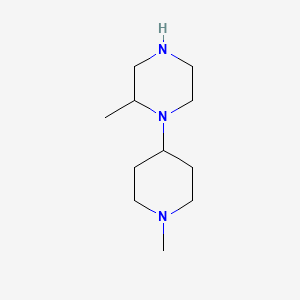

2-Méthyl-1-(1-méthylpipéridin-4-yl)pipérazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Safety Information :

- MSDS: Link

Synthesis Analysis

Several methods have been reported for the synthesis of substituted piperazines. One approach involves cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which allows the formation of piperazine derivatives. Additionally, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis have been explored .

Applications De Recherche Scientifique

- Inhibiteurs de la 17-HSD1: La 2-méthyl-1-(1-méthylpipéridin-4-yl)pipérazine est utilisée dans la préparation de pyrazoloestratriènes, qui agissent comme inhibiteurs de la 17β-hydroxystéroïde déshydrogénase de type 1 (17-HSD1) . Cette enzyme joue un rôle crucial dans le métabolisme des hormones stéroïdiennes, ce qui en fait une cible potentielle pour les interventions thérapeutiques liées aux maladies hormonales.

Chimie médicinale et développement de médicaments

Mécanisme D'action

Target of Action

It is used in the preparation of pyrazolo estratrienes as inhibitors of 17-hsd1 . 17-HSD1 (17-beta-hydroxysteroid dehydrogenase type 1) is an enzyme that plays a crucial role in the biosynthesis of estradiol, a potent estrogen .

Mode of Action

As a part of pyrazolo estratrienes, it may contribute to the inhibition of 17-hsd1 . This inhibition could potentially decrease the production of estradiol, thereby affecting estrogen-dependent processes .

Biochemical Pathways

Given its role in the synthesis of 17-hsd1 inhibitors, it can be inferred that it may impact the estradiol biosynthesis pathway . The downstream effects of this could include alterations in estrogen-dependent physiological processes.

Result of Action

As a component of 17-hsd1 inhibitors, it may contribute to a decrease in estradiol production . This could potentially lead to alterations in estrogen-dependent cellular processes.

Analyse Biochimique

Biochemical Properties

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been used in the preparation of pyrazolo estratrienes, which are inhibitors of 17-beta-hydroxysteroid dehydrogenase type 1 (17-HSD1) . This enzyme is involved in the conversion of estrone to estradiol, a key step in estrogen biosynthesis. By inhibiting 17-HSD1, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine can potentially modulate estrogen levels in the body. Additionally, it interacts with other biomolecules, including proteins and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine exerts its effects primarily through enzyme inhibition. It binds to the active site of 17-HSD1, preventing the conversion of estrone to estradiol . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine may interact with other biomolecules, such as receptors and transporters, influencing their activity and downstream signaling pathways. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that its inhibitory effects on 17-HSD1 can persist for extended periods, although the potency may decrease over time due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including alterations in gene expression and metabolic activity, over several days.

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit 17-HSD1 without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve significant enzyme inhibition. Beyond this threshold, increasing the dosage does not proportionally enhance the inhibitory effects but instead increases the risk of toxicity.

Metabolic Pathways

2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, potentially affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its inhibitory effects on enzymes like 17-HSD1. Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with enzymes and other biomolecules . It may also be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments or organelles.

Propriétés

IUPAC Name |

2-methyl-1-(1-methylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-9-12-5-8-14(10)11-3-6-13(2)7-4-11/h10-12H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERMEHUJHGXXEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)